molecular formula C12H14N2O4S B2436166 Tert-butyl 2-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetate CAS No. 477856-55-6

Tert-butyl 2-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetate

Cat. No. B2436166
CAS RN: 477856-55-6
M. Wt: 282.31
InChI Key: APKBEZJORBUVKT-UHFFFAOYSA-N
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Description

“Tert-butyl 2-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetate” is a chemical compound. It is also known as "Acetic acid, 2-[[5-(2-furanyl)-1,3,4-oxadiazol-2-yl]thio]-, 1,1-dimethylethyl ester" .

Scientific Research Applications

Herbicide Development

Tert-butyl 2-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetate and its analogues have been explored as inhibitors of protoporphyrinogen oxidase (PPO), a target for herbicides. This research led to the discovery of compounds with promising PPO inhibition activity and postemergence herbicidal activity (Jiang et al., 2010).

Antioxidant Research

Compounds related to tert-butyl 2-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetate, specifically 2,6-di-tert-butyl-4-(5-aryl-1,3,4-oxadiazol-2-yl)phenols, have been synthesized and tested for their antioxidant properties. Some demonstrated significant free-radical scavenging ability (Shakir et al., 2014).

Chemiluminescence Studies

Research involving sulfanyl-substituted bicyclic dioxetanes, which are structurally related to tert-butyl 2-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetate, has been conducted to explore their base-induced chemiluminescence. This study offers insights into the stability and light-emitting properties of these compounds (Watanabe et al., 2010).

Larvicidal and Antimicrobial Activities

Some novel derivatives, such as 3-tert-butyl-7-benzyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-ones, were evaluated for their growth inhibition properties against bacterial and fungal pathogens and mosquito larvicidal activity. These compounds have shown potential in these fields (Kumara et al., 2015).

Photophysical Applications

The design and synthesis of novel molecules based on Donor-π-Acceptor strategy, including those with 1,3,4-oxadiazole derivatives, have been explored for their photophysical properties and potential application in fluorescence resonance energy transfer (FRET) (Pujar et al., 2017).

Antitumor Activity

Research into natural product analogs containing a 1,2,4-oxadiazole ring, structurally similar to tert-butyl 2-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetate, has shown that some compounds exhibit significant antitumor activity against various cell lines (Maftei et al., 2013).

properties

IUPAC Name

tert-butyl 2-[[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O4S/c1-12(2,3)18-9(15)7-19-11-14-13-10(17-11)8-5-4-6-16-8/h4-6H,7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APKBEZJORBUVKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CSC1=NN=C(O1)C2=CC=CO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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